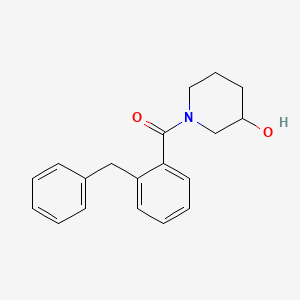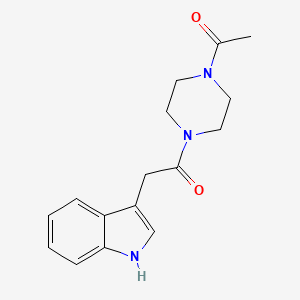
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as BHPM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BHPM belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to reduce pain and inflammation in animal models of arthritis. In addition, (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and its potential side effects.
Future Directions
There are several future directions for the research on (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to investigate the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another direction is to explore the potential of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to optimize the synthesis method of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone and improve its solubility in water.
Synthesis Methods
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step reaction process involving the condensation of 2-benzylphenylacetonitrile with 3-hydroxypiperidine in the presence of a base. The resulting intermediate is then reduced to obtain (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone. The purity of (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can be further improved through recrystallization.
Scientific Research Applications
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have shown that (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone can inhibit the production of inflammatory cytokines and reduce pain in animal models. (2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
(2-benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-17-10-6-12-20(14-17)19(22)18-11-5-4-9-16(18)13-15-7-2-1-3-8-15/h1-5,7-9,11,17,21H,6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSPETXDBUJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)